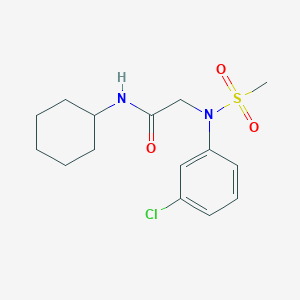
N~2~-(3-chlorophenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-chlorophenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound characterized by the presence of a glycinamide backbone substituted with a 3-chlorophenyl group, a cyclohexyl group, and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide, which can be synthesized from glycine through amidation reactions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable 3-chlorophenyl halide reacts with the glycinamide backbone.
Cyclohexyl Group Addition: The cyclohexyl group is incorporated through a reductive amination reaction, where cyclohexanone reacts with the intermediate compound in the presence of a reducing agent.
Methylsulfonyl Group Addition: Finally, the methylsulfonyl group is introduced via sulfonylation, using a methylsulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(3-chlorophenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the cyclohexyl group or the methylsulfonyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the glycinamide backbone, potentially converting it to an amine.
Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N~2~-(3-chlorophenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and analgesic drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of N2-(3-chlorophenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide
- N~2~-(3-chlorophenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-(3-chlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N~2~-(3-chlorophenyl)-N-cyclohexyl-N~2~-(methylsulfonyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the cyclohexyl group, in particular, may enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development.
Propriétés
Formule moléculaire |
C15H21ClN2O3S |
|---|---|
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
2-(3-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide |
InChI |
InChI=1S/C15H21ClN2O3S/c1-22(20,21)18(14-9-5-6-12(16)10-14)11-15(19)17-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,17,19) |
Clé InChI |
JVQYPCGEPKNCDU-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCCC1)C2=CC(=CC=C2)Cl |
SMILES canonique |
CS(=O)(=O)N(CC(=O)NC1CCCCC1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















